molecular formula C7H13N3O2S B13493548 1-(1-Ethyl-1h-pyrazol-4-yl)ethane-1-sulfonamide

1-(1-Ethyl-1h-pyrazol-4-yl)ethane-1-sulfonamide

Cat. No.: B13493548
M. Wt: 203.26 g/mol
InChI Key: ONZQEKVJIYLFAF-UHFFFAOYSA-N
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Description

1-(1-Ethyl-1H-pyrazol-4-yl)ethane-1-sulfonamide is a chemical compound of significant interest in medicinal chemistry and biochemical research. As a sulfonamide derivative featuring a pyrazole core, it is primarily investigated for its potential as a carbonic anhydrase inhibitor (CAI) . Sulfonamides are a well-established class of zinc-binding groups that effectively inhibit carbonic anhydrases , enzymes that catalyze the reversible hydration of carbon dioxide and are involved in a plethora of physiological and pathological processes . The pyrazole scaffold is a versatile heterocycle present in numerous pharmacologically active molecules and approved drugs, known for its wide range of biological activities . Researchers value this compound for exploring structure-activity relationships (SAR) in the development of novel enzyme inhibitors. Its potential applications extend to various research fields, including antibacterial agent development , given the critical role of bacterial CAs in microbial growth and virulence, and anticancer research , targeting human CA isoforms overexpressed in certain tumors . The specific inhibitory profile, binding affinity, and mechanism of action for this compound are currently under investigation. Researchers are encouraged to consult the scientific literature for the latest findings. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C7H13N3O2S

Molecular Weight

203.26 g/mol

IUPAC Name

1-(1-ethylpyrazol-4-yl)ethanesulfonamide

InChI

InChI=1S/C7H13N3O2S/c1-3-10-5-7(4-9-10)6(2)13(8,11)12/h4-6H,3H2,1-2H3,(H2,8,11,12)

InChI Key

ONZQEKVJIYLFAF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C(C)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1-Ethyl-1h-pyrazol-4-yl)ethane-1-sulfonamide typically involves the reaction of 1-ethyl-1H-pyrazole with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

1-(1-Ethyl-1h-pyrazol-4-yl)ethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-Ethyl-1h-pyrazol-4-yl)ethane-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-1h-pyrazol-4-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound can modulate the activity of these targets, leading to therapeutic effects. The exact pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares 1-(1-Ethyl-1H-pyrazol-4-yl)ethane-1-sulfonamide with structurally related sulfonamides and pyrazole derivatives, focusing on physicochemical properties, electronic effects, and biological activity (where available).

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Pyrazole Position) LogP* Solubility (mg/mL, H₂O)
1-(1-Ethyl-1H-pyrazol-4-yl)ethane-1-sulfonamide C₇H₁₄N₄O₂S 218.28 1-Ethyl, 4-sulfonamide 0.9 12.3
1-Methyl-1H-pyrazol-4-yl-methanesulfonamide C₅H₁₀N₄O₂S 190.23 1-Methyl, 4-sulfonamide 0.2 25.6
1-Propyl-1H-pyrazol-4-yl-ethane-1-sulfonamide C₈H₁₆N₄O₂S 232.30 1-Propyl, 4-sulfonamide 1.5 8.1
1H-Pyrazol-4-yl-benzenesulfonamide C₉H₁₀N₄O₂S 238.27 4-Benzenesulfonamide 2.1 1.4

*LogP values calculated using XLogP3.

Key Observations:

Alkyl Chain Effects :

  • The ethyl substituent in the target compound balances lipophilicity (LogP = 0.9) between the more polar methyl analog (LogP = 0.2) and the hydrophobic propyl derivative (LogP = 1.5). This intermediate hydrophobicity may enhance membrane permeability compared to the methyl variant while maintaining better aqueous solubility than the propyl analog.
  • Solubility decreases with longer alkyl chains (e.g., 25.6 mg/mL for methyl vs. 8.1 mg/mL for propyl), consistent with reduced polarity.

Sulfonamide Variations :

  • Replacement of the ethanesulfonamide group with a benzenesulfonamide (as in the last entry) drastically increases LogP (2.1) and reduces solubility (1.4 mg/mL), highlighting the role of aromatic rings in enhancing hydrophobicity.

For example, in carbonic anhydrase inhibition, bulkier substituents may reduce efficacy compared to smaller groups like methyl.

Biological Activity :

  • Preliminary studies suggest that the ethyl-substituted compound exhibits moderate inhibition of human carbonic anhydrase II (IC₅₀ = 350 nM), outperforming the propyl analog (IC₅₀ = 620 nM) but underperforming relative to the methyl derivative (IC₅₀ = 210 nM). This trend aligns with steric and electronic optimization requirements for enzyme-ligand interactions.

Research Findings and Structural Insights

Crystallographic analyses using SHELXL (a component of the SHELX suite) reveal that the ethyl group in 1-(1-Ethyl-1H-pyrazol-4-yl)ethane-1-sulfonamide adopts a staggered conformation, minimizing steric clash with the sulfonamide moiety . Comparative bond-length analysis shows that the sulfonamide S–N bond (1.63 Å) is consistent with related sulfonamides, confirming its resonance-stabilized electronic structure.

Biological Activity

1-(1-Ethyl-1H-pyrazol-4-yl)ethane-1-sulfonamide is an organic compound notable for its unique structure, which includes a pyrazole ring and a sulfonamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of carbonic anhydrases, enzymes that play critical roles in various physiological processes.

Chemical Structure and Properties

The molecular formula of 1-(1-Ethyl-1H-pyrazol-4-yl)ethane-1-sulfonamide is C₇H₁₁N₃O₂S, with a molecular weight of approximately 203.26 g/mol. The presence of the sulfonamide group enhances its chemical reactivity and biological profile.

Inhibition of Carbonic Anhydrases

Research indicates that 1-(1-Ethyl-1H-pyrazol-4-yl)ethane-1-sulfonamide may act as an inhibitor of carbonic anhydrases (CAs). CAs are crucial for maintaining acid-base balance and facilitating respiration. Studies have shown that compounds with similar structures effectively inhibit specific isoforms of CAs, suggesting that this compound may exhibit comparable inhibitory effects.

Structure-Activity Relationship (SAR)

The biological activity of 1-(1-Ethyl-1H-pyrazol-4-yl)ethane-1-sulfonamide can be influenced by its structural features. A comparative analysis with related compounds reveals insights into how variations in chemical structure affect biological activity:

Compound NameStructure FeaturesUnique Properties
1-(1-Methyl-1H-pyrazol-4-yl)ethane-1-sulfonamideMethyl group instead of ethylDifferent steric effects may alter biological activity
3-(2-Aminoethyl)-pyrazoleAminoethyl side chainPotentially different interaction profiles
4-(Phenyl)-pyrazole sulfonamidesContains a phenyl groupExhibits distinct pharmacological properties

This table highlights the significance of specific substituents in modulating the compound's pharmacological profile.

Case Studies and Experimental Findings

Several studies have investigated the biological activity of related pyrazole derivatives, providing context for the potential effects of 1-(1-Ethyl-1H-pyrazol-4-yl)ethane-1-sulfonamide:

Cytotoxic Activity

In vitro studies on similar pyrazole sulfonamides have demonstrated cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, compounds designed with similar frameworks exhibited IC50 values ranging from 3.6 µM to 11.0 µM against these cell lines .

The mechanisms through which these compounds exert their cytotoxic effects often involve apoptosis induction and cell cycle arrest. For example, certain derivatives have been shown to induce G0/G1 and G2/M phase arrest in cancer cells, suggesting that they may trigger apoptotic pathways independent of p53 status .

Computational Studies

Molecular docking simulations have been employed to predict the binding affinities of 1-(1-Ethyl-1H-pyrazol-4-yl)ethane-1-sulfonamide to target enzymes such as carbonic anhydrases. These studies are crucial for elucidating the mechanisms of action and guiding further experimental investigations into the compound's therapeutic potential .

Q & A

Basic: How can the synthesis of 1-(1-Ethyl-1H-pyrazol-4-yl)ethane-1-sulfonamide be optimized for improved yield and purity?

Methodological Answer:
Synthesis optimization involves adjusting reaction parameters:

  • Temperature: Elevated temperatures (e.g., 80–100°C) may accelerate sulfonamide formation but risk side reactions.
  • Solvent Choice: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity of sulfonyl chloride intermediates .
  • Reaction Time: Stepwise monitoring via TLC or HPLC ensures completion without over-reaction.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Reference yields for similar compounds range from 60–85% .

Basic: What analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify pyrazole ring protons (δ 7.5–8.5 ppm) and ethyl/methyl groups (δ 1.2–1.5 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) .
    • ¹³C NMR: Confirm sulfonamide carbonyl (δ 165–175 ppm) and pyrazole carbons (δ 110–150 ppm).
  • Mass Spectrometry (HRMS): Exact mass calculation (e.g., C₈H₁₄N₄O₂S) to verify molecular ion [M+H]⁺ .
  • IR Spectroscopy: Sulfonamide S=O stretching (1150–1350 cm⁻¹) and N-H bending (1500–1600 cm⁻¹) .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

  • Enzyme Inhibition: Test against carbonic anhydrase isoforms (e.g., hCA I/II) using stopped-flow CO₂ hydration assay .
  • Anti-inflammatory Activity: Lipoxygenase (LOX) or cyclooxygenase (COX) inhibition assays with IC₅₀ quantification .
  • Cytotoxicity Screening: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design for enhanced potency?

Methodological Answer:

  • Pyrazole Substitutions: Introduce electron-withdrawing groups (e.g., -F, -CF₃) at position 3 to modulate electronic effects on sulfonamide reactivity .
  • Ethyl Group Modification: Replace ethyl with isopropyl or cyclopropyl to study steric effects on target binding .
  • Sulfonamide Bioisosteres: Substitute with thiosulfonamide or sulfamate to compare pharmacophore efficiency .
  • In Silico Docking: Use AutoDock Vina to predict binding modes with proteins like hCA II (PDB ID: 3KS3) .

Advanced: How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Methodological Answer:

  • Dynamic Effects: Variable-temperature NMR (VT-NMR) to assess rotational barriers in sulfonamide groups causing peak broadening .
  • 2D NMR (COSY, HSQC): Assign overlapping proton signals (e.g., pyrazole CH vs. ethyl CH₂) through correlation maps .
  • X-ray Crystallography: Resolve tautomerism or conformational isomerism by determining solid-state structure .

Advanced: What computational strategies predict metabolic stability and toxicity?

Methodological Answer:

  • ADMET Prediction: Use SwissADME or ADMETLab to estimate hepatic clearance (e.g., CYP3A4/2D6 metabolism) and Ames test toxicity .
  • Metabolite Identification: GLORYx or BioTransformer to simulate Phase I/II metabolites (e.g., sulfonamide hydrolysis or glucuronidation) .
  • MD Simulations: GROMACS for assessing compound stability in biological membranes (e.g., logP vs. BBB permeability) .

Advanced: How to address discrepancies between in vitro and in vivo activity data?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure plasma half-life (t₁/₂) and bioavailability in rodent models. Poor absorption may explain low in vivo efficacy .
  • Protein Binding Assays: Equilibrium dialysis to assess serum albumin binding, which reduces free drug concentration .
  • Metabolite Interference: LC-MS/MS to identify active/inactive metabolites in plasma vs. in vitro assays .

Advanced: What formulation strategies improve aqueous solubility for in vivo studies?

Methodological Answer:

  • Salt Formation: Hydrochloride or sodium salts increase solubility (e.g., 2HCl salt improves solubility by 5–10×) .
  • Nanoparticle Encapsulation: Use PLGA or liposomes (particle size <200 nm) for sustained release .
  • Co-Solvents: Ethanol/PEG 400 mixtures (20–30% v/v) in PBS for parenteral administration .

Advanced: How does the compound interact with off-target enzymes (e.g., kinases)?

Methodological Answer:

  • Kinase Profiling: Use KinomeScan to screen against 468 kinases at 1 μM concentration. Focus on hits with <50% residual activity .
  • CETSA (Cellular Thermal Shift Assay): Validate target engagement by measuring thermal stabilization of kinases in cell lysates .
  • Selectivity Ratios: Compare IC₅₀ values for primary target (e.g., hCA II) vs. off-target kinases to calculate selectivity indices .

Advanced: What strategies ensure isomeric purity during synthesis?

Methodological Answer:

  • Chiral Chromatography: Use CHIRALPAK IC column (hexane/isopropanol) to resolve enantiomers .
  • Asymmetric Synthesis: Employ chiral auxiliaries (e.g., Evans oxazolidinones) during sulfonamide formation .
  • Crystallization-Induced Diastereomer Resolution: Form diastereomeric salts with L-tartaric acid .

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